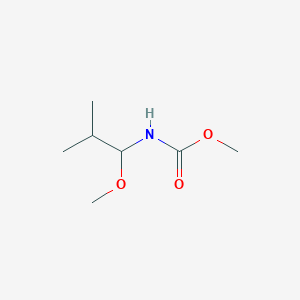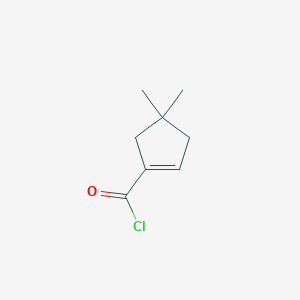![molecular formula C8H16OS3 B14447786 1-[Tris(methylsulfanyl)methyl]cyclobutan-1-ol CAS No. 77412-87-4](/img/structure/B14447786.png)
1-[Tris(methylsulfanyl)methyl]cyclobutan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[Tris(methylsulfanyl)methyl]cyclobutan-1-ol is a chemical compound with the molecular formula C8H16OS3. It is characterized by a cyclobutane ring substituted with a hydroxyl group and three methylsulfanyl groups attached to a central carbon.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[Tris(methylsulfanyl)methyl]cyclobutan-1-ol typically involves the reaction of cyclobutanone with tris(methylsulfanyl)methane in the presence of a suitable base. The reaction conditions often include a solvent such as tetrahydrofuran (THF) and a temperature range of 0-25°C. The reaction proceeds through nucleophilic addition, followed by protonation to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity this compound .
化学反应分析
Types of Reactions: 1-[Tris(methylsulfanyl)methyl]cyclobutan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The methylsulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as halides or amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of cyclobutanone derivatives.
Reduction: Formation of cyclobutane derivatives.
Substitution: Formation of various substituted cyclobutane derivatives.
科学研究应用
1-[Tris(methylsulfanyl)methyl]cyclobutan-1-ol has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of 1-[Tris(methylsulfanyl)methyl]cyclobutan-1-ol involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds, while the methylsulfanyl groups can participate in nucleophilic and electrophilic interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .
相似化合物的比较
1-[Tris(methylsulfanyl)methyl]cyclopentanol: Similar structure but with a cyclopentane ring instead of a cyclobutane ring.
1-[Tris(methylsulfanyl)methyl]cyclohexanol: Similar structure but with a cyclohexane ring.
Uniqueness: 1-[Tris(methylsulfanyl)methyl]cyclobutan-1-ol is unique due to its cyclobutane ring, which imparts different steric and electronic properties compared to its cyclopentane and cyclohexane analogs. These differences can influence its reactivity, stability, and interactions with other molecules .
属性
CAS 编号 |
77412-87-4 |
|---|---|
分子式 |
C8H16OS3 |
分子量 |
224.4 g/mol |
IUPAC 名称 |
1-[tris(methylsulfanyl)methyl]cyclobutan-1-ol |
InChI |
InChI=1S/C8H16OS3/c1-10-8(11-2,12-3)7(9)5-4-6-7/h9H,4-6H2,1-3H3 |
InChI 键 |
LRWSVMZUBCOINY-UHFFFAOYSA-N |
规范 SMILES |
CSC(C1(CCC1)O)(SC)SC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[Bis(2-chloroethyl)amino]ethanol;2,4,6-trinitrophenol](/img/structure/B14447710.png)
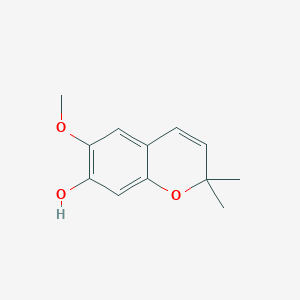
![N-[(1H-Benzimidazol-2-yl)methyl]hydrazinecarbothioamide](/img/structure/B14447718.png)
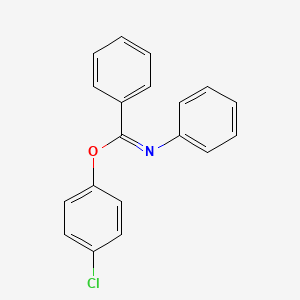
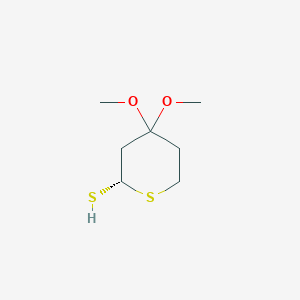
![2-ethyl-6-(2-ethyl-1,3,2-dioxaborolan-4-yl)-6,6a-dihydro-3aH-furo[3,4-d][1,3,2]dioxaborol-4-one](/img/structure/B14447731.png)
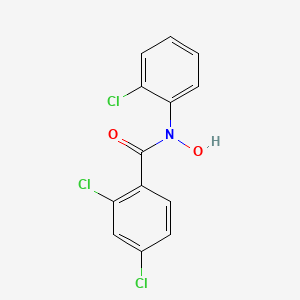
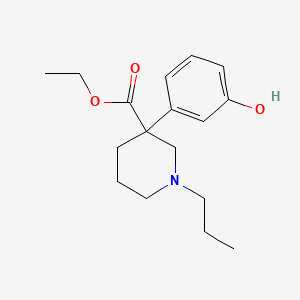
![3,3'-Diphenyl[1,1'-binaphthalene]-4,4'-diol](/img/structure/B14447757.png)
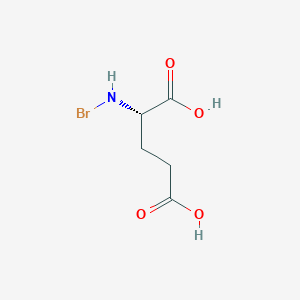
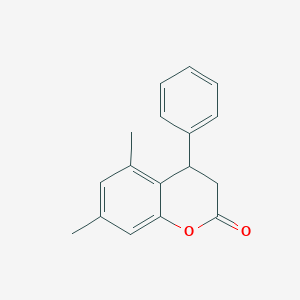
![3-Hydroxy-4-[nitroso(pentyl)amino]butanoic acid](/img/structure/B14447792.png)
